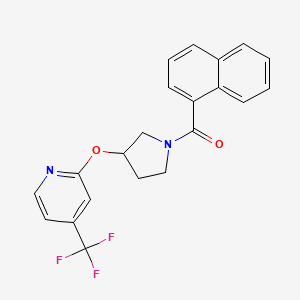

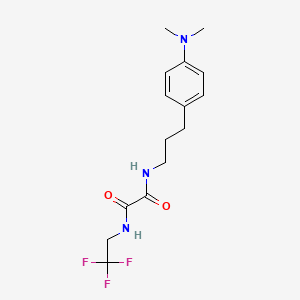

![molecular formula C17H13N3OS2 B2687630 4-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide CAS No. 325978-31-2](/img/structure/B2687630.png)

4-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide” is a chemical compound that is a versatile material used in scientific research for its unique properties. Its applications range from drug synthesis to material science. It is a part of the thiazoles class of compounds, which are important heterocyclics exhibiting various biological activities .

Molecular Structure Analysis

The molecular formula of this compound is C17H13N3OS2. It has an average mass of 339.435 Da and a monoisotopic mass of 339.049988 Da . Thiazoles, like this compound, consist of a 5-membered 1,3-thiazole ring fused to a benzene ring .Aplicaciones Científicas De Investigación

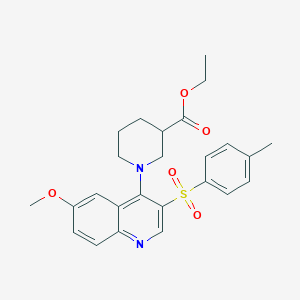

Anticancer Activity

The research on benzamide derivatives, closely related to the specified chemical compound, highlights their significance in anticancer studies. For instance, derivatives containing thiadiazole scaffolds and benzamide groups have been synthesized and evaluated for their in vitro anticancer activity against several human cancer cell lines. These studies demonstrate promising anticancer properties, with some compounds exhibiting activity comparable to that of standard drugs like Adriamycin (Tiwari et al., 2017).

Synthesis and Characterization

Another significant application involves the synthesis and characterization of benzamide derivatives, such as those involving (4-oxothiazolidine-2-ylidene)benzamide, which have been developed through one-pot, multicomponent synthesis methods. These compounds are characterized using various analytical techniques, indicating the broad interest in exploring their chemical properties and potential applications (Hossaini et al., 2017).

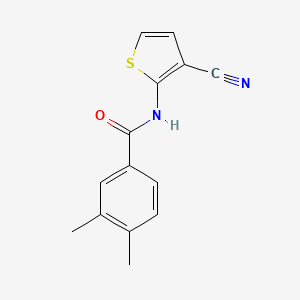

Antimicrobial Agents

Research also extends to the antimicrobial potential of thiazole derivatives, including benzamides. Studies have synthesized new derivatives demonstrating potent antimicrobial activity against a variety of bacterial and fungal strains, highlighting the potential for developing new antimicrobial agents from this class of compounds (Bikobo et al., 2017).

Corrosion Inhibition

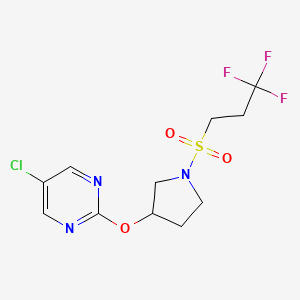

In addition to biomedical applications, benzothiazole derivatives have been explored for their utility in corrosion inhibition. Experimental and theoretical studies on such derivatives as inhibitors for carbon steel in acidic environments reveal their high efficiency and stability, offering insights into their potential industrial applications (Hu et al., 2016).

Direcciones Futuras

Thiazolothiazole ring systems, like the one in this compound, have gained dramatic attention in the field of organic electronics due to their planar and rigid backbone as well as an extended π-conjugated structure . They are widely used in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors . Future research may focus on further exploring the potential applications of these compounds in various fields.

Propiedades

IUPAC Name |

4-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3OS2/c1-9-3-5-11(6-4-9)16(21)20-17-19-13-8-7-12-14(15(13)23-17)22-10(2)18-12/h3-8H,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKAQEJUCOZGDBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-5-((4-methylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2687549.png)

![6-((5-Fluoro-2-methoxyphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2687555.png)

![2-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid](/img/structure/B2687557.png)

![N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2687563.png)

![tert-Butyl N-[1-(quinazolin-4-yl)azetidin-3-yl]carbamate](/img/structure/B2687570.png)